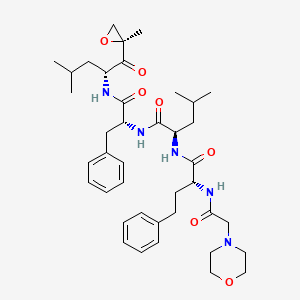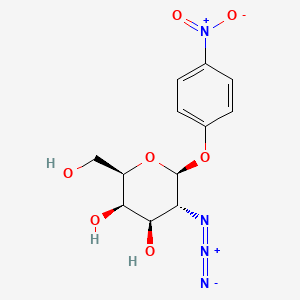
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside: is a biochemical compound extensively utilized as a glycosidase substrate. It is primarily used in enzymatic studies to detect glycosidases. The molecular formula of this compound is C12H14N4O7 , and it has a molecular weight of 326.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside typically involves the azidation of 2-deoxy-2-iodo-beta-D-galactopyranoside followed by coupling with p-nitrophenol. The reaction conditions often include the use of solvents like methanol or acetonitrile and are carried out at controlled temperatures to ensure the stability of the azido group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the azido group is replaced by other functional groups.
Reduction Reactions: Products include p-aminophenyl derivatives.
Applications De Recherche Scientifique
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate for studying glycosidase activity.
Biology: In enzymatic assays to detect and quantify glycosidases.
Industry: Used in the production of biochemical reagents and kits for research purposes
Mécanisme D'action
The compound acts as a substrate for glycosidases. When glycosidases cleave the glycosidic bond, p-nitrophenol is released, which can be quantitatively measured due to its chromogenic properties. This mechanism allows for the detection and quantification of glycosidase activity in various samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
Uniqueness
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is unique due to the presence of the azido group, which allows for further functionalization and derivatization. This makes it a versatile tool in biochemical research, particularly in the study of glycosidases .
Propriétés
Formule moléculaire |
C12H14N4O7 |
|---|---|
Poids moléculaire |
326.26 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |
InChI |
InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
KTWQZFHYGZLIJI-RMPHRYRLSA-N |
SMILES isomérique |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



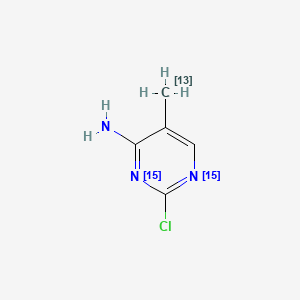
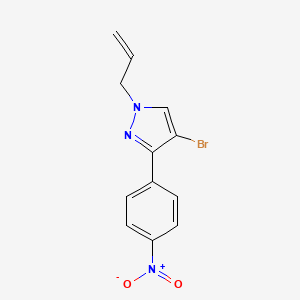


![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
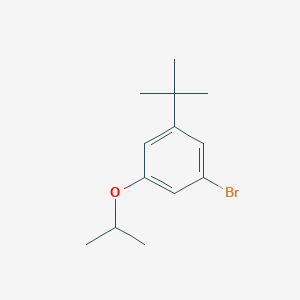
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
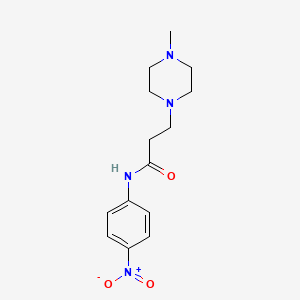

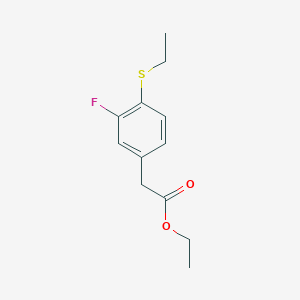
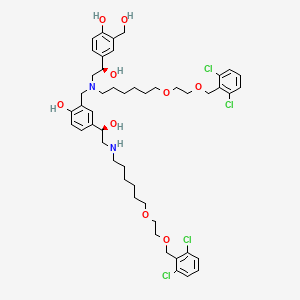
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
